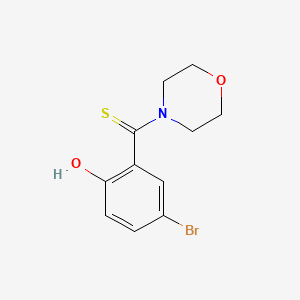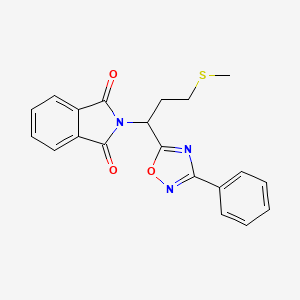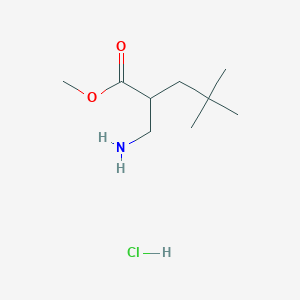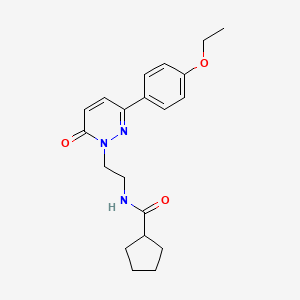
(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione" is a chemical entity that has been the subject of various synthetic studies. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized. These related compounds often involve bromophenyl groups, morpholine rings, and methanone or dithiolium structures, which are of interest due to their potential applications in various fields of chemistry and materials science .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of bromophenol or bromobenzaldehyde derivatives with other reagents such as benzoyl chloride, morpholine, or dithiocarbamic acid salts. For instance, the synthesis of "(5-bromo-2-hydroxyphenyl)(phenyl)methanone" was achieved by reacting 4-bromophenol with benzoyl chloride . Similarly, a one-pot synthesis approach was used to obtain "1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol" from 4-bromobenzaldehyde, 2-naphthol, and morpholine . These methods highlight the versatility of bromophenyl-based compounds in forming various chemical structures through different synthetic routes.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using techniques such as X-ray crystallography, NMR, MS spectrometry, UV-Vis, and IR spectroscopy. For example, the crystal structure of "(5-bromo-2-hydroxyphenyl)(phenyl)methanone" was determined to be monoclinic with specific cell data parameters . The morpholine ring in "1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol" adopts a chair conformation, and the bromophenyl ring is approximately perpendicular to the naphthalene system . These analyses provide detailed insights into the three-dimensional arrangement of atoms within the molecules.
Chemical Reactions Analysis
The chemical reactivity of bromophenyl and morpholine-containing compounds is explored through various reactions. For instance, heterocyclisation reactions have been used to synthesize "5-Methyl-4-(5-Bromo-2-hydroxyphenyl)-1,3-Dithiolium Derivatives" from a-bromopropiophenone derivatives . Additionally, condensation and cyclization reactions are common in forming these complex structures, as seen in the synthesis of "3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride" . These reactions are crucial for expanding the chemical diversity of bromophenyl and morpholine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized using various spectroscopic methods. The crystallographic data provide information on the density and symmetry of the crystals . Spectroscopic techniques such as NMR and IR are used to confirm the structures and functional groups present in the molecules . These properties are essential for understanding the behavior of these compounds under different conditions and for their potential applications in material science and pharmaceuticals.
Propiedades
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2S/c12-8-1-2-10(14)9(7-8)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMZQPQIDDQJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)
![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)


![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)
![2-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2544312.png)

![4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2544319.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2544320.png)
![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2544325.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2544326.png)